Cas no 1184966-85-5 (1-(1-ethyl-1H-imidazol-2-yl)-4-(2-fluorobenzoyl)piperazine hydrochloride)

1-(1-Ethyl-1H-imidazol-2-yl)-4-(2-fluorobenzoyl)piperazine hydrochloride is a synthetic organic compound featuring a piperazine core substituted with a 1-ethylimidazol-2-yl group and a 2-fluorobenzoyl moiety. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and research applications. The presence of the fluorinated aromatic ring and imidazole heterocycle suggests potential bioactivity, particularly in receptor modulation or enzyme inhibition. This compound’s structural complexity allows for precise interactions in medicinal chemistry studies. Its well-defined synthesis and purity profile ensure reproducibility in experimental settings, supporting its use as a key intermediate or reference standard in drug discovery and biochemical research.
1-(1-ethyl-1H-imidazol-2-yl)-4-(2-fluorobenzoyl)piperazine hydrochloride structure
1184966-85-5 structure
Product name:1-(1-ethyl-1H-imidazol-2-yl)-4-(2-fluorobenzoyl)piperazine hydrochloride
CAS No:1184966-85-5
MF:C16H20ClFN4O
Molecular Weight:338.807605743408
CID:6387487
PubChem ID:45284201

1-(1-ethyl-1H-imidazol-2-yl)-4-(2-fluorobenzoyl)piperazine hydrochloride 化学的及び物理的性質

名前と識別子

    • 1-(1-ethyl-1H-imidazol-2-yl)-4-(2-fluorobenzoyl)piperazine hydrochloride
    • (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(2-fluorophenyl)methanone hydrochloride
    • [4-(1-ethylimidazol-2-yl)piperazin-1-yl]-(2-fluorophenyl)methanone;hydrochloride
    • F5095-0196
    • AKOS026685105
    • 1184966-85-5
    • インチ: 1S/C16H19FN4O.ClH/c1-2-19-8-7-18-16(19)21-11-9-20(10-12-21)15(22)13-5-3-4-6-14(13)17;/h3-8H,2,9-12H2,1H3;1H
    • InChIKey: XTVARVSDKJXEJV-UHFFFAOYSA-N
    • SMILES: Cl.FC1C=CC=CC=1C(N1CCN(C2=NC=CN2CC)CC1)=O

計算された属性

  • 精确分子量: 338.1309671g/mol
  • 同位素质量: 338.1309671g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 23
  • 回転可能化学結合数: 3
  • 複雑さ: 386
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 41.4Ų

1-(1-ethyl-1H-imidazol-2-yl)-4-(2-fluorobenzoyl)piperazine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F5095-0196-15mg
1-(1-ethyl-1H-imidazol-2-yl)-4-(2-fluorobenzoyl)piperazine hydrochloride
1184966-85-5
15mg
$133.5 2023-09-10
Life Chemicals
F5095-0196-20mg
1-(1-ethyl-1H-imidazol-2-yl)-4-(2-fluorobenzoyl)piperazine hydrochloride
1184966-85-5
20mg
$148.5 2023-09-10
Life Chemicals
F5095-0196-2μmol
1-(1-ethyl-1H-imidazol-2-yl)-4-(2-fluorobenzoyl)piperazine hydrochloride
1184966-85-5
2μmol
$85.5 2023-09-10
Life Chemicals
F5095-0196-10mg
1-(1-ethyl-1H-imidazol-2-yl)-4-(2-fluorobenzoyl)piperazine hydrochloride
1184966-85-5
10mg
$118.5 2023-09-10
Life Chemicals
F5095-0196-5μmol
1-(1-ethyl-1H-imidazol-2-yl)-4-(2-fluorobenzoyl)piperazine hydrochloride
1184966-85-5
5μmol
$94.5 2023-09-10
Life Chemicals
F5095-0196-25mg
1-(1-ethyl-1H-imidazol-2-yl)-4-(2-fluorobenzoyl)piperazine hydrochloride
1184966-85-5
25mg
$163.5 2023-09-10
Life Chemicals
F5095-0196-40mg
1-(1-ethyl-1H-imidazol-2-yl)-4-(2-fluorobenzoyl)piperazine hydrochloride
1184966-85-5
40mg
$210.0 2023-09-10
Life Chemicals
F5095-0196-4mg
1-(1-ethyl-1H-imidazol-2-yl)-4-(2-fluorobenzoyl)piperazine hydrochloride
1184966-85-5
4mg
$99.0 2023-09-10
Life Chemicals
F5095-0196-10μmol
1-(1-ethyl-1H-imidazol-2-yl)-4-(2-fluorobenzoyl)piperazine hydrochloride
1184966-85-5
10μmol
$103.5 2023-09-10
Life Chemicals
F5095-0196-1mg
1-(1-ethyl-1H-imidazol-2-yl)-4-(2-fluorobenzoyl)piperazine hydrochloride
1184966-85-5
1mg
$81.0 2023-09-10

1-(1-ethyl-1H-imidazol-2-yl)-4-(2-fluorobenzoyl)piperazine hydrochloride 関連文献

1-(1-ethyl-1H-imidazol-2-yl)-4-(2-fluorobenzoyl)piperazine hydrochlorideに関する追加情報

1-(1-Ethyl-1H-imidazol-2-yl)-4-(2-fluorobenzoyl)piperazine Hydrochloride: A Comprehensive Overview

The compound 1-(1-ethyl-1H-imidazol-2-yl)-4-(2-fluorobenzoyl)piperazine hydrochloride, identified by the CAS number 1184966-85-5, is a highly specialized chemical entity with significant potential in the fields of pharmacology and organic synthesis. This compound has garnered attention due to its unique structural features and promising biological activities, making it a subject of extensive research in recent years.

Structural Insights and Synthesis

The molecule combines two key structural motifs: the imidazole ring and the piperazine backbone. The imidazole group, substituted with an ethyl chain, contributes to the compound's stability and potential for hydrogen bonding. Meanwhile, the piperazine ring, a six-membered saturated heterocycle, serves as a versatile scaffold for further functionalization. The presence of a fluorine atom in the benzoyl group introduces electronic effects that can influence the compound's reactivity and bioavailability.

Recent studies have focused on optimizing the synthesis of this compound, employing methodologies such as microwave-assisted synthesis and catalytic cross-coupling reactions. These advancements have not only improved yield but also minimized environmental impact, aligning with green chemistry principles.

Biological Activity and Pharmacological Potential

Research into 1-(1-ethyl-1H-imidazol-2-yl)-4-(2-fluorobenzoyl)piperazine hydrochloride has revealed its potent inhibitory effects on various enzyme targets, particularly kinases involved in cellular signaling pathways. This activity suggests its potential as a lead compound in anti-cancer drug development.

In vitro studies have demonstrated selective cytotoxicity against cancer cell lines, while in vivo experiments in murine models have shown tumor growth inhibition without significant systemic toxicity. These findings underscore the compound's therapeutic potential and warrant further investigation in clinical settings.

Applications in Drug Discovery

The compound's unique pharmacokinetic profile, characterized by moderate solubility and permeability, makes it an attractive candidate for oral drug delivery systems. Researchers are exploring its use as a template for designing multi-targeted therapies aimed at complex diseases such as neurodegenerative disorders and inflammatory conditions.

Moreover, its ability to modulate ion channels has opened new avenues for its application in cardiovascular drug development. Ongoing studies are evaluating its effects on voltage-gated sodium channels, which are implicated in arrhythmias and pain signaling.

Future Directions and Research Opportunities

The continued exploration of 1-(1-ethyl-1H-imidazol-2-yl)-4-(2-fluorobenzoyl)piperazine hydrochloride is expected to yield further insights into its mechanistic action and therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are paving the way for large-scale preclinical trials.

Additionally, advancements in computational chemistry are enabling predictive modeling of this compound's interactions with biological systems. Such models will aid in rational drug design and accelerate the discovery of optimized analogs with enhanced efficacy and safety profiles.

In conclusion, 1-(1-ethyl-1H-imidazol-2-yl)-4-(2-fluorobenzoyl)piperazine hydrochloride stands as a testament to the power of modern chemical synthesis and biological research. Its journey from laboratory curiosity to potential therapeutic agent highlights the dynamic interplay between innovation and rigorous scientific inquiry.

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